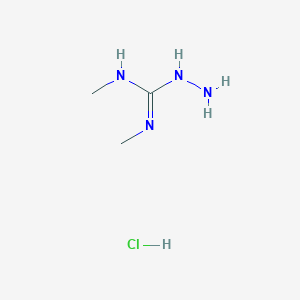
(E)-N,N'-Dimethylhydrazinecarboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride typically involves the reaction of dimethylhydrazine with a suitable carboximidamide precursor under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is carefully monitored and optimized to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride include other hydrazine derivatives and carboximidamide compounds. These compounds share similar structural features and chemical properties.
Uniqueness
What sets (E)-N,N’-Dimethylhydrazinecarboximidamide hydrochloride apart from similar compounds is its unique combination of functional groups and its specific reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C3H11ClN4 |
|---|---|
Molekulargewicht |
138.60 g/mol |
IUPAC-Name |
1-amino-2,3-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C3H10N4.ClH/c1-5-3(6-2)7-4;/h4H2,1-2H3,(H2,5,6,7);1H |
InChI-Schlüssel |
XNJFRYJSEUIZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=NC)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















